N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450917
InChI: InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-8-4-5-13(9-17)18(11(3)19)12-6-7-12/h10,12-14H,4-9,16H2,1-3H3/t13-,14+/m1/s1
SMILES: CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N
Molecular Formula: C15H27N3O2
Molecular Weight: 281.39 g/mol

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13450917

Molecular Formula: C15H27N3O2

Molecular Weight: 281.39 g/mol

* For research use only. Not for human or veterinary use.

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C15H27N3O2
Molecular Weight 281.39 g/mol
IUPAC Name N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-8-4-5-13(9-17)18(11(3)19)12-6-7-12/h10,12-14H,4-9,16H2,1-3H3/t13-,14+/m1/s1
Standard InChI Key JJWLSECXRKHCBY-KGLIPLIRSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C2CC2)C(=O)C)N
SMILES CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)C)N

Introduction

N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring, which is often associated with various pharmacological properties, and a cyclopropyl group that may enhance its efficacy and selectivity in biological systems.

Biological Activity and Potential Applications

While specific biological activity data for N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide is not available, compounds with similar structures have shown potential in various therapeutic areas:

  • Antibacterial Activity: Compounds with piperidine rings often exhibit antibacterial properties.

  • Anticancer Potential: Cyclopropyl groups can enhance the efficacy of compounds against cancer cells.

  • Enzyme Inhibition: These compounds may interact with enzymes like acetylcholinesterase, which is relevant for neurodegenerative diseases.

Research Findings and Future Directions

Given the lack of specific data on this compound, research would focus on its synthesis, characterization, and biological evaluation. Future studies could explore its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential to cross the blood-brain barrier, which is crucial for central nervous system applications.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Biological Activity
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamideC16H29N3O2295.42Antibacterial, Anticancer, Enzyme Inhibition
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamideNot specified283.41Potential pharmacological properties
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-ethyl-acetamideC14H27N3O2269.38Various pharmacological activities

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